molecular formula C11H15FN2S B4956556 N-butyl-N'-(2-fluorophenyl)thiourea CAS No. 62644-11-5

N-butyl-N'-(2-fluorophenyl)thiourea

Cat. No. B4956556
CAS RN: 62644-11-5
M. Wt: 226.32 g/mol
InChI Key: GAJODZYAUPKTND-UHFFFAOYSA-N
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Description

N-butyl-N'-(2-fluorophenyl)thiourea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific investigations.

Mechanism of Action

The mechanism of action of N-butyl-N'-(2-fluorophenyl)thiourea is complex and not fully understood. The compound is known to interact with sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of lymphocyte trafficking. N-butyl-N'-(2-fluorophenyl)thiourea is thought to act as a functional antagonist of S1P receptors, preventing lymphocytes from leaving lymph nodes and entering peripheral tissues.
Biochemical and Physiological Effects:
N-butyl-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tissue damage in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-butyl-N'-(2-fluorophenyl)thiourea has also been shown to have anticancer effects, inhibiting the growth and metastasis of several types of cancer cells.

Advantages and Limitations for Lab Experiments

N-butyl-N'-(2-fluorophenyl)thiourea has several advantages as a tool for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. N-butyl-N'-(2-fluorophenyl)thiourea has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments. The compound can be toxic at high concentrations, and its effects can be difficult to interpret in some experimental systems.

Future Directions

There are several potential future directions for research on N-butyl-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of N-butyl-N'-(2-fluorophenyl)thiourea in combination with other drugs for the treatment of autoimmune diseases and cancer. Finally, there is ongoing research into the potential use of N-butyl-N'-(2-fluorophenyl)thiourea for the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
In conclusion, N-butyl-N'-(2-fluorophenyl)thiourea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent immunomodulatory effects and has been investigated for its potential use as an immunosuppressant, anti-inflammatory agent, and anticancer drug. While there are some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments, the compound has several advantages and is likely to remain an important tool for scientific research in the future.

Synthesis Methods

The synthesis of N-butyl-N'-(2-fluorophenyl)thiourea involves the reaction of butylamine with 2-fluorobenzoyl chloride to form N-butyl-2-fluorobenzamide. This compound is then reacted with thiourea to produce N-butyl-N'-(2-fluorophenyl)thiourea. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

N-butyl-N'-(2-fluorophenyl)thiourea has been investigated for a variety of potential therapeutic applications, including as an immunosuppressant, anti-inflammatory agent, and anticancer drug. The compound has been shown to have potent immunomodulatory effects, which have been attributed to its ability to sequester lymphocytes in lymph nodes and prevent their migration to peripheral tissues.

properties

IUPAC Name

1-butyl-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJODZYAUPKTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367823
Record name 1-butyl-3-(2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(2-fluorophenyl)thiourea

CAS RN

62644-11-5
Record name 1-butyl-3-(2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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